5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one
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Description
The compound “5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a pyrrole ring. These types of compounds are often found in various pharmaceuticals and could have potential biological activities .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzimidazole derivatives generally have high melting points and are stable under normal conditions .Scientific Research Applications
Synthesis and Chemical Studies
This compound is actively studied for its synthetic routes and chemical properties, contributing significantly to the development of novel nucleosides and potential therapeutic agents. For instance, Gagnier, Halat, and Otter (1984) explored the synthesis and NMR studies of imidazo[4,5‐d]pyridazine nucleosides, revealing insights into nucleoside synthesis techniques that could potentially involve compounds with similar structures【Gagnier, Halat, & Otter, 1984】(https://consensus.app/papers/synthesis-studies-imidazo45‐dpyridazine-nucleosides-gagnier/2bfda1c58020549a8317dd61741624df/?utm_source=chatgpt). Moreover, the work on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines by Starrett et al. (1989) as antiulcer agents highlights the compound's potential in therapeutic applications【Starrett, Montzka, Crosswell, & Cavanagh, 1989】(https://consensus.app/papers/synthesis-activity-3substituted-imidazo12apyridines-starrett/5a0bcf3e4da451edb27464d1bd0e2f45/?utm_source=chatgpt).
Antimicrobial Activity
Research into the antimicrobial properties of related compounds is another significant area. For example, Prasoona, Kishore, and Brahmeshwari (2020) reported on the synthesis of novel benzo[4,5]imidazo[1,2-a]pyrimido-[4,5-d]pyrimidine derivatives showing potent antimicrobial activity【Prasoona, Kishore, & Brahmeshwari, 2020】(https://consensus.app/papers/synthesis-novel-benzo45imidazo12apyrimido-prasoona/db411d7b617150d7b445b7c77f5eef4e/?utm_source=chatgpt). These studies underscore the compound's relevance in developing new antimicrobial agents.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[(4-chlorophenyl)methyl]-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-12-7-5-11(6-8-12)9-23-10-15(24)16(17(23)20)18-21-13-3-1-2-4-14(13)22-18/h1-8,20,24H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDOKDSPTTWIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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